molecular formula C16H18N2O3 B2526651 N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-methylbenzamide CAS No. 1797726-91-0

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-methylbenzamide

Cat. No.: B2526651
CAS No.: 1797726-91-0
M. Wt: 286.331
InChI Key: AZTRPNYQJZTSCQ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-methylbenzamide is a potent and selective inhibitor of the enzyme Poly(ADP-ribose) polymerase 1 (PARP-1). This compound exhibits high research value in the field of oncology, particularly in the study of DNA repair mechanisms in cancer cells. By potently inhibiting PARP-1 , it prevents the repair of single-strand breaks in DNA, which can lead to the accumulation of double-strand breaks. In cells with pre-existing deficiencies in homologous recombination repair pathways, such as those harboring BRCA1 or BRCA2 mutations, this mechanism leads to synthetic lethality, a key concept in targeted cancer therapy development. Research utilizing this inhibitor is crucial for investigating the cellular response to DNA damage, understanding resistance mechanisms to PARP inhibition, and evaluating potential combination therapies with other chemotherapeutic agents or radiation. Its selectivity profile makes it a valuable tool for dissecting the specific roles of PARP-1 apart from other PARP family members in complex biological processes.

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-12-6-2-3-7-14(12)16(21)17-10-13(19)11-18-9-5-4-8-15(18)20/h2-9,13,19H,10-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTRPNYQJZTSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(CN2C=CC=CC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-methylbenzamide typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes crystallization and chromatography techniques to achieve the desired compound quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivative compounds .

Scientific Research Applications

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions are often mediated by the compound’s functional groups, which facilitate binding and modulation of target molecules .

Comparison with Similar Compounds

Key Observations:

Benzamide Derivatives: Both the target compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide share a benzamide backbone but differ in substituents. The latter’s tertiary hydroxyalkyl group simplifies steric bulk, favoring coordination to metals (e.g., Pd, Cu) for catalytic C–H activation. In contrast, the target compound’s pyridinone moiety introduces conjugated π-systems, which may enhance stability in redox environments .

Hydroxypropyl Linkers :

  • Methocarbamol replaces the amide group with a carbamate and adds a methoxyphenyl ring, shifting its bioactivity toward neuromuscular applications. Its hydroxypropyl chain likely improves solubility, a trait shared with the target compound but absent in the dimethylethyl analog .

Heterocyclic Components: The 2-oxo-dihydropyridine group in the target compound is unique among the analogs.

Biological Activity

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-methylbenzamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

The compound features a dihydropyridine moiety, which is often associated with various pharmacological activities, including neuroactive effects. Its structural formula can be represented as follows:

C16H18N2O2\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{2}

This structure allows the compound to interact with multiple biological targets, particularly neurotransmitter receptors.

Research indicates that this compound exhibits inhibitory effects on AMPA and kainate receptors , which are crucial for synaptic transmission in the central nervous system. Such inhibition suggests potential applications in treating neurological disorders like epilepsy and anxiety disorders .

Key Findings from Studies

  • Neurotransmitter Modulation : The compound selectively inhibits certain receptor subtypes, potentially leading to fewer side effects compared to non-selective compounds .
  • Binding Affinity : Preliminary studies have shown promising results regarding its binding affinity to various receptors. Further research is necessary to elucidate its pharmacological profile fully .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Description
Receptor Inhibition Inhibits AMPA and kainate receptors, affecting synaptic transmission .
Neuroprotective Effects Potential applications in neuroprotection against excitotoxicity .
Antitumor Potential Investigated for effects on cancer cell proliferation through kinase inhibition .

Case Studies and Research Findings

Numerous studies have investigated the compound's biological activity:

  • Neuropharmacology : A study demonstrated that the compound significantly reduced excitatory neurotransmission in animal models, suggesting its potential as an anxiolytic agent .
  • Cancer Research : In vitro assays showed that related compounds exhibit moderate to high potency as RET kinase inhibitors, indicating a possible pathway for anticancer applications .

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